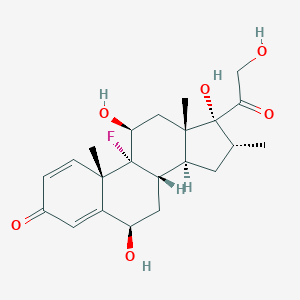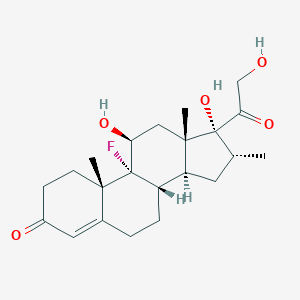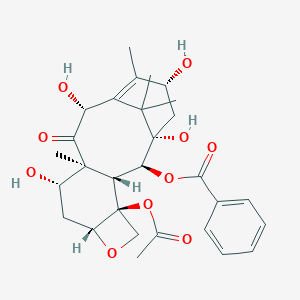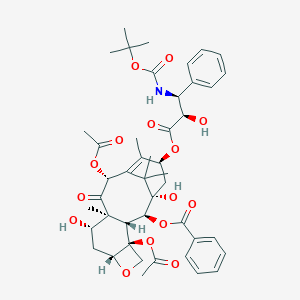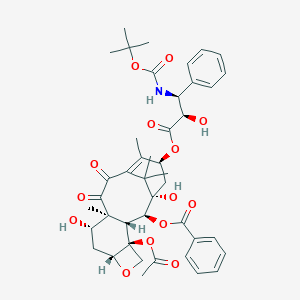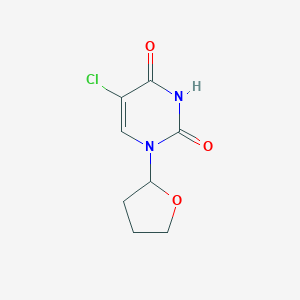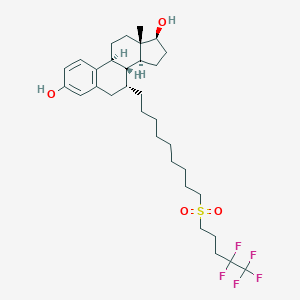
Fulvestrant sulfone
Descripción general
Descripción
Fulvestrant 9-sulfone es un derivado de fulvestrant, un degradador selectivo del receptor de estrógenos (SERD). Es conocido por su papel como antagonista del receptor de estrógenos, lo que significa que se une a los receptores de estrógenos e inhibe su actividad. Este compuesto es particularmente significativo en el tratamiento del cáncer de mama metastásico con receptores hormonales positivos .
Mecanismo De Acción
Fulvestrant 9-sulfone ejerce sus efectos uniéndose de forma competitiva y reversible a los receptores de estrógenos presentes en las células cancerosas. Esta unión conduce a la regulación negativa y degradación de los receptores, evitando que el estrógeno ejerza sus efectos. El compuesto se dirige específicamente al receptor de estrógenos α (ERα) y al receptor de estrógenos β (ERβ), inhibiendo la expresión génica inducida por estrógenos y reduciendo así la proliferación de las células cancerosas .
Compuestos Similares:
Fulvestrant: El compuesto principal, también un degradador selectivo del receptor de estrógenos.
Elacestrant: Otro degradador selectivo del receptor de estrógenos con actividad antitumoral similar.
Tamoxifen: Un modulador selectivo del receptor de estrógenos utilizado en el tratamiento del cáncer de mama.
Singularidad: Fulvestrant 9-sulfone es único debido a su grupo sulfona específico, que mejora su afinidad de unión y estabilidad en comparación con otros compuestos similares. Esta modificación permite una regulación negativa más efectiva de los receptores de estrógenos y mejores resultados terapéuticos .
Análisis Bioquímico
Biochemical Properties
Fulvestrant Sulfone is a selective estrogen receptor downregulator (SERD) that competes with estrogen for binding to the estrogen receptor . It has been shown to significantly reduce cellular levels of the estrogen receptor and progesterone receptor in both preclinical studies and clinical trials .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been shown to significantly reduce cellular levels of the estrogen receptor and progesterone receptor, thereby inhibiting estrogen-controlled proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to estrogen receptors present in cancer cells . It exerts its effects at the molecular level through two separate mechanisms: it binds to the receptors and downregulates them so that estrogen is no longer able to bind to these receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It exhibits exceptionally effective antitumor activity in preclinical models of breast cancer . At lower doses, it does not result in robust estrogen receptor downregulation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . A clinically relevant 25 mg/kg dose of this compound exhibited antitumor efficacy comparable to the historically used 200 mg/kg dose .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . Its transport and distribution are influenced by various factors, including its interaction with transporters or binding proteins, and its localization or accumulation .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de fulvestrant 9-sulfone implica la sulfonación de fulvestrant. Este proceso típicamente incluye la reacción de fulvestrant con un agente sulfonante bajo condiciones controladas. La reacción se lleva a cabo en un solvente orgánico, como diclorometano, a un rango de temperatura de 0-25°C. El producto se purifica luego utilizando técnicas cromatográficas .
Métodos de Producción Industrial: En un entorno industrial, la producción de fulvestrant 9-sulfone sigue una ruta sintética similar pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y métodos de purificación avanzados para garantizar la calidad y la consistencia del producto final. Las condiciones de reacción se optimizan para maximizar el rendimiento y minimizar las impurezas .
Análisis De Reacciones Químicas
Tipos de Reacciones: Fulvestrant 9-sulfone experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfona de nuevo a un sulfuro.
Sustitución: El grupo sulfona puede ser sustituido por otros grupos funcionales bajo condiciones apropiadas.
Reactivos y Condiciones Comunes:
Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico se utilizan comúnmente.
Reducción: Se emplean agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Los reactivos nucleófilos como las aminas o los tioles se pueden utilizar para reacciones de sustitución.
Productos Principales: Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfuros y varios derivados sustituidos de fulvestrant 9-sulfone .
Aplicaciones Científicas De Investigación
Fulvestrant 9-sulfone tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto de referencia en química analítica para el desarrollo de métodos cromatográficos.
Biología: El compuesto se estudia por sus efectos en las vías de señalización del receptor de estrógenos.
Medicina: Fulvestrant 9-sulfone se investiga por su posible uso en el tratamiento del cáncer de mama y otros trastornos relacionados con las hormonas.
Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y como estándar en los procesos de control de calidad
Comparación Con Compuestos Similares
Fulvestrant: The parent compound, also a selective estrogen receptor degrader.
Elacestrant: Another selective estrogen receptor degrader with similar antitumor activity.
Tamoxifen: A selective estrogen receptor modulator used in the treatment of breast cancer.
Uniqueness: Fulvestrant 9-sulfone is unique due to its specific sulfone group, which enhances its binding affinity and stability compared to other similar compounds. This modification allows for more effective downregulation of estrogen receptors and improved therapeutic outcomes .
Propiedades
IUPAC Name |
(7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47F5O4S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-42(40,41)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYWBGDKCPOMGL-LSVBPWPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47F5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90243368 | |
| Record name | Fulvestrant sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90243368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98008-06-1 | |
| Record name | Fulvestrant sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098008061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fulvestrant sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90243368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (7.alpha.,17.beta.)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FULVESTRANT SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55928538EN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-De[2-(methylsulfonyl)ethyl] Lapatinib](/img/structure/B193487.png)
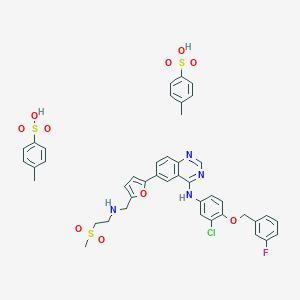
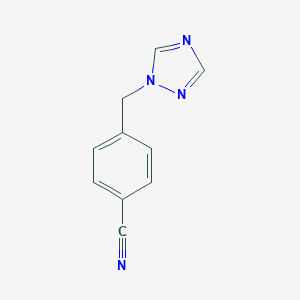

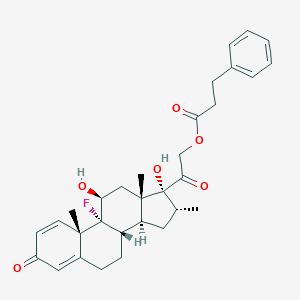

![(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B193512.png)
